Product packaging for (3R)-Hydrangenol 8-O-glucoside pentaacetate(Cat. No.:CAS No. 480-47-7)

(3R)-Hydrangenol 8-O-glucoside pentaacetate

Cat. No.: B020845
CAS No.: 480-47-7
M. Wt: 256.25 g/mol
InChI Key: DGKDFNDHPXVXHW-UHFFFAOYSA-N
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Description

Hydrangenol is a natural dihydroisocoumarin, primarily isolated from the leaves of Hydrangea serrata (Thunb.) Ser. It serves as a high-value reference standard and active compound for scientific research in pharmacology, cosmeceuticals, and biochemistry. Main Research Applications & Value: Anti-Inflammatory and Immunomodulation Research: Hydrangenol demonstrates significant efficacy in models of inflammatory bowel disease. It ameliorates colitis by suppressing macrophage-mediated inflammation and the expression of pro-inflammatory mediators (e.g., iNOS, COX-2, TNF-α, IL-6) through the inactivation of key signaling pathways like NF-κB, AP-1, and STAT1/3 . It also aids in the recovery of colonic epithelial integrity by regulating tight junction proteins such as occludin and claudin-1 . Dermatology and Skin Biology Research: This compound is extensively studied for its anti-photoaging and skin-moisturizing properties. Hydrangenol mitigates UVB-induced wrinkle formation and skin dehydration by increasing the expression of skin barrier proteins (involucrin, filaggrin) and aquaporin-3 (AQP3) . It enhances hyaluronic acid production by downregulating hyaluronidases (HYALs) and promotes collagen synthesis by increasing Pro-COL1A1 expression while reducing matrix metalloproteinase (MMP-1/-3) levels . The mechanism involves the modulation of the MAPK/AP-1 signaling axis and the activation of the Nrf2 antioxidant pathway . Clinical studies on plant extracts rich in hydrangenol have shown improved skin moisturization and wrinkle conditions . Hair Biology and Trichology Research: Hydrangenol exhibits promising hair growth-promoting effects. It stimulates the proliferation of dermal papilla cells (DPCs) and increases the diameter of DPC spheroids . Its activity includes the inhibition of 5α-reductase, a key enzyme in androgen-related hair loss, and the modulation of growth factors like KGF and FGF10 while decreasing TGF-β1 . It also upregulates the expression of hair keratin genes (K31, K85), strengthening the hair shaft . Oncology Research: Preliminary in vitro studies indicate potential anti-cancer properties. Hydrangenol can inhibit the proliferation, migration, and invasion of bladder cancer cells by inducing G1-phase cell cycle arrest via p21WAF1 upregulation and suppressing matrix metalloproteinase-9 (MMP-9) activity . Additional Bioactivities: Research also suggests hydrangenol possesses antifungal, antiallergic, antidiabetic, and antioxidant activities, making it a versatile compound for broader pharmacological investigation . Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B020845 (3R)-Hydrangenol 8-O-glucoside pentaacetate CAS No. 480-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKDFNDHPXVXHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C=CC=C2O)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963981
Record name (±)-Hydrangenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-47-7
Record name 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrangenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (±)-Hydrangenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20963981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDRANGENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL8PI7PHV1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydrangenol can be isolated from the leaves of Hydrangea serrata through chromatographic techniques. The process involves fractionating the plant extract using solvents such as methanol and dichloromethane . High-performance liquid chromatography (HPLC) is often used to purify the compound .

Industrial Production Methods: Industrial production of hydrangenol typically involves large-scale extraction from Hydrangea serrata leaves. The leaves are dried, ground, and subjected to solvent extraction. The extract is then purified using chromatographic methods to isolate hydrangenol .

Chemical Reactions Analysis

Types of Reactions: Hydrangenol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Skin Health Applications

1.1 Anti-Aging Effects

Hydrangenol has been extensively studied for its anti-photoaging properties. Research indicates that oral administration of hydrangenol significantly reduces wrinkle formation and improves skin hydration in UVB-irradiated mice. Key findings include:

  • Reduction in Wrinkle Parameters : Hydrangenol administration led to a decrease in total wrinkle area and skin thickness .
  • Collagen Preservation : The compound mitigated collagen degradation by downregulating matrix metalloproteinases (MMP-1 and MMP-3), which are known to contribute to skin aging .
  • Enhanced Moisturization : Hydrangenol increased the expression of skin moisturizing factors such as involucrin, filaggrin, and aquaporin-3 (AQP3), alongside promoting hyaluronic acid production .

1.2 Mechanisms of Action

The mechanisms through which hydrangenol exerts its effects include:

  • MAPK Pathway Modulation : Hydrangenol attenuates the phosphorylation of MAPKs (ERK and p38), which play critical roles in inflammatory responses .
  • Antioxidant Activity : It upregulates nuclear factor-E2-related factor 2 (Nrf2) and associated antioxidant genes, enhancing the skin's defense against oxidative stress .

Hair Growth Promotion

Recent studies have explored the potential of hydrangenol in promoting hair growth. The hot water extract of Hydrangea serrata , rich in hydrangenol, demonstrated significant effects on hair follicles:

  • Inhibition of 5α-Reductase : This enzyme is crucial in androgen metabolism; inhibiting it can help prevent hair loss associated with androgenetic alopecia .
  • Stimulation of Dermal Papilla Cells (DPCs) : Hydrangenol enhanced DPC proliferation and increased the expression of hair growth-related genes, suggesting its role in hair follicle health .

Potential Therapeutic Applications

Beyond cosmetic uses, hydrangenol shows promise in various therapeutic contexts:

  • Anti-inflammatory Properties : Studies indicate that hydrangenol can reduce inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in chronic inflammatory conditions .
  • Antioxidant Effects : The compound's ability to enhance antioxidant enzyme activity suggests potential applications in combating oxidative stress-related diseases .

Data Summary Table

The following table summarizes key findings related to hydrangenol's applications:

Application AreaKey FindingsReferences
Skin HealthReduces wrinkles, enhances hydration, preserves collagen
Hair GrowthInhibits 5α-reductase, stimulates DPC proliferation
Anti-inflammatoryLowers levels of inflammatory cytokines
Antioxidant ActivityUpregulates antioxidant genes and enhances enzyme activity

Case Studies

Several case studies have highlighted the efficacy of hydrangenol:

  • A study involving UVB-irradiated mice demonstrated that hydrangenol significantly improved skin parameters related to aging after a treatment period of seven weeks, showcasing its potential as an anti-aging agent .
  • Another investigation into hair growth using hydrangenol-rich extracts found notable improvements in hair follicle health and gene expression related to hair growth, indicating its therapeutic potential for alopecia .

Mechanism of Action

Hydrangenol is structurally similar to other dihydroisocoumarins such as thunberginol C and agrimonolide. it is unique in its potent anti-inflammatory and anti-photoaging activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Structure & Modifications Source Key Features
Hydrangenol 8-hydroxy-3-(4-hydroxyphenyl)-dihydroisocoumarin H. macrophylla, H. serrata Core antiangiogenic and anti-photoaging agent
Phyllodulcin 3,4-dihydroisocoumarin with 8-O-glucoside H. serrata Sweet-tasting compound; antimicrobial and anti-inflammatory
Thunberginol C Dihydroisocoumarin with additional hydroxyl H. macrophylla Antiallergic and antimicrobial; inhibits histamine release
Hydrangenol 8-O-glucoside Hydrangenol + glucose at C8 H. serrata Enhanced solubility; retains antiangiogenic activity
(-)-Scorzotomentosin 4'-O-glucoside Dihydroisocoumarin glycoside Scorzonera latifolia Analgesic; structurally distinct due to glucoside at 4' position

Mechanism of Action

  • Hydrangenol: Targets p27KIP1 for G1 cell cycle arrest, inhibits VEGFR-2 phosphorylation, and suppresses MMP-2 activity .
  • Thunberginol C: Blocks histamine release via non-competitive inhibition of mast cell degranulation .
  • Hydrangenol 8-O-glucoside pentaacetate (HGP): Inhibits AChE/BChE through hydrophobic interactions with enzyme peripheral sites .
  • Phyllodulcin : Modulates sweet taste receptors (T1R2/T1R3) due to structural similarity to saccharides .

Pharmacokinetic Properties

Compound Oral Bioavailability BBB Permeability CYP Inhibition
Hydrangenol Moderate Low CYP2C9
Hydrangenol 8-O-glucoside Low (due to glycosylation) - -
Thunberginol C Not reported - -

Key Research Findings

  • Hydrangenol vs. Phyllodulcin: While both are dihydroisocoumarins, Hydrangenol’s hydroxylation pattern confers antiangiogenic activity, whereas Phyllodulcin’s 8-O-glucoside group contributes to sweetness and antimicrobial effects .
  • Hydrangenol vs. Thunberginols: Thunberginols (e.g., Thunberginol C) lack VEGF inhibition but excel in antiallergic activity, highlighting structure-activity divergences .
  • Glycosylation Impact: Hydrangenol 8-O-glucoside retains antiangiogenic activity but shows reduced cytotoxicity compared to the parent compound, suggesting glycosylation enhances therapeutic index .

Therapeutic Potential and Limitations

  • Hydrangenol: Promising for cancer and dermatology (e.g., anti-wrinkle creams), but low BBB permeability limits neurocentric applications .
  • Thunberginol C: Candidate for allergy treatment, though in vivo efficacy remains unverified .

Biological Activity

Hydrangenol, a phenolic compound isolated from the leaves of Hydrangea serrata, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of hydrangenol, focusing on its effects on skin health, hair growth, anti-cancer properties, and mechanisms of action.

1. Skin Health and Anti-Aging Properties

Hydrangenol has been shown to exhibit notable effects on skin health, particularly in mitigating photoaging and enhancing skin hydration. Several studies have documented its efficacy:

  • Anti-photoaging Effects : In a study involving UVB-irradiated hairless mice, hydrangenol significantly reduced epidermal and dermal thickness, indicating a protective effect against UV-induced skin damage. It also increased the expression of pro-collagen type I and hyaluronic acid (HA), which are crucial for maintaining skin elasticity and moisture levels .
  • Moisturizing Effects : Clinical trials demonstrated that topical application of hydrangenol improved skin moisture levels and reduced wrinkles compared to placebo treatments. The compound was found to upregulate the expression of moisturizing factors while inhibiting hyaluronidases at the mRNA level .
Study FocusKey Findings
UVB-Induced DamageReduced epidermal thickness and increased collagen production
Skin MoisturizationImproved moisture levels and reduced wrinkles in clinical trials

2. Hair Growth Promotion

Recent research indicates that hydrangenol may promote hair growth by enhancing dermal papilla cell (DPC) activity:

  • 5α-Reductase Inhibition : Hydrangenol has been identified as an inhibitor of 5α-reductase, an enzyme linked to hair loss. Studies showed that hydrangenol stimulated DPC growth and enhanced the expression of hair growth-related genes .
  • Antioxidant Activity : In H₂O₂-induced DPCs, hydrangenol significantly increased catalase activity, suggesting its potential to mitigate oxidative stress related to hair thinning .

3. Anti-Cancer Activity

Hydrangenol's potential as an anti-cancer agent has been explored in various studies, particularly against bladder cancer:

  • Inhibition of Cancer Cell Proliferation : Research demonstrated that hydrangenol inhibited the proliferation of EJ bladder cancer cells in a dose-dependent manner with an IC₅₀ of approximately 100 µM. The mechanism involved G1-phase cell cycle arrest mediated by upregulation of p21 WAF1 and downregulation of cyclins and CDK complexes .
  • Suppression of Migration and Invasion : Hydrangenol also inhibited the migratory and invasive capabilities of cancer cells by suppressing matrix metalloproteinase-9 (MMP-9) activity, a key factor in cancer metastasis .
Biological ActivityMechanism
Proliferation InhibitionG1-phase arrest via p21 WAF1 upregulation
Migration SuppressionInhibition of MMP-9 activity

The biological activities of hydrangenol can be attributed to several mechanisms:

  • Antioxidant Properties : Hydrangenol enhances antioxidant enzyme activities, helping to reduce oxidative stress in various cell types.
  • Regulation of Signaling Pathways : It modulates key signaling pathways such as MAPK and NF-κB, influencing cell proliferation, inflammation, and apoptosis.
  • Gene Expression Modulation : Hydrangenol alters the expression levels of genes involved in collagen synthesis, inflammation, and cell cycle regulation.

Q & A

Q. What are the primary biological activities of hydrangenol, and how are they experimentally validated?

Hydrangenol exhibits antioxidant, anti-diabetic (α-glucosidase inhibition), and anti-browning (tyrosinase inhibition) properties. These activities are validated through in vitro assays such as DPPH radical scavenging for antioxidant capacity and enzyme inhibition kinetics using spectrophotometric methods. Experimental validation requires controlled variables (e.g., hydrangenol concentration, reaction pH/temperature) and comparison with standard inhibitors like kojic acid for tyrosinase .

Q. How should researchers design experiments to evaluate hydrangenol’s biological activities?

Experimental design must include:

  • Hypothesis-driven frameworks : Define clear objectives (e.g., "Hydrangenol inhibits MMP-1 expression in UV-induced skin aging").
  • Dose-response analysis : Test a range of concentrations (e.g., 1–100 μM) to establish efficacy thresholds.
  • Positive/Negative controls : Use established inhibitors (e.g., ascorbic acid for antioxidants) and solvent-only controls.
  • Replication : Triplicate measurements to ensure statistical validity .

Q. Which analytical techniques are critical for isolating and characterizing hydrangenol?

Key techniques include:

  • Chromatography : HPLC or LC-MS for purity assessment and quantification.
  • Spectroscopy : NMR (¹H, ¹³C) and FT-IR for structural elucidation.
  • Bioactivity-guided fractionation : Combine column chromatography with bioassays to isolate active compounds from Hydrangea macrophylla extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrangenol’s reported enzyme inhibition mechanisms?

Contradictions (e.g., variable IC₅₀ values across studies) arise from differences in assay conditions (pH, substrate concentration) or enzyme isoforms. To address this:

  • Perform comparative studies under standardized protocols.
  • Use molecular docking simulations to analyze hydrangenol-enzyme binding interactions.
  • Conduct meta-analyses of published data to identify confounding variables .

Q. What methodologies are recommended for studying hydrangenol’s mechanistic pathways in inflammatory response modulation?

Advanced approaches include:

  • Gene expression profiling : qRT-PCR or RNA-seq to quantify MMPs, IL-6, and Nrf2 pathways.
  • Protein interaction assays : Co-immunoprecipitation or Western blotting to map signaling cascades.
  • In silico modeling : Predict hydrangenol’s interactions with NF-κB or COX-2 using tools like AutoDock Vina .

Q. How can hydrangenol’s bioavailability be optimized for preclinical studies?

Strategies to enhance bioavailability:

  • Formulation optimization : Use nanoemulsions or liposomes to improve solubility.
  • Pharmacokinetic studies : Measure plasma concentration-time profiles in animal models.
  • Prodrug synthesis : Modify hydrangenol’s structure to enhance intestinal absorption .

Methodological and Ethical Considerations

Q. What statistical methods are appropriate for analyzing hydrangenol’s dose-dependent effects?

  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Nonlinear regression to calculate IC₅₀/EC₅₀ values.
  • Error analysis : Report standard deviations and confidence intervals for reproducibility .

Q. How should researchers address ethical considerations in hydrangenol’s human trials?

  • IRB approval : Ensure compliance with protocols for participant recruitment and informed consent.
  • Safety monitoring : Include toxicity endpoints (e.g., liver/kidney function tests) in trial design.
  • Data transparency : Publish negative results to avoid publication bias .

Future Directions

Q. What gaps exist in understanding hydrangenol’s long-term toxicity profile?

Current gaps include chronic exposure effects and organ-specific toxicity. Recommended studies:

  • Subchronic toxicity assays in rodents (90-day dosing).
  • Genotoxicity screening : Ames test or comet assay.
  • Histopathological analysis of liver/kidney tissues .

Q. How can interdisciplinary approaches enhance hydrangenol research?

Integrate:

  • Omics technologies (metabolomics/proteomics) to identify novel targets.
  • Computational biology : Network pharmacology to predict multi-target effects.
  • Clinical collaborations : Translate in vitro findings to human pilot trials .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-Hydrangenol 8-O-glucoside pentaacetate
Reactant of Route 2
(3R)-Hydrangenol 8-O-glucoside pentaacetate

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